molecular formula C7H6BClO4 B1591693 2-Chloro-5-carboxyphenylboronic acid CAS No. 913835-75-3

2-Chloro-5-carboxyphenylboronic acid

Cat. No. B1591693
CAS RN: 913835-75-3
M. Wt: 200.38 g/mol
InChI Key: ZITWKFSVFMUWIE-UHFFFAOYSA-N
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Description

2-Chloro-5-carboxyphenylboronic acid is a chemical compound . It is also known as 5-Carboxy-2-chlorophenylboronic acid .


Molecular Structure Analysis

The molecular formula of 2-Chloro-5-carboxyphenylboronic acid is C7H6BClO4 . The molecular weight is 200.38 g/mol .


Chemical Reactions Analysis

Boronic esters, including 2-Chloro-5-carboxyphenylboronic acid, can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . A specific reaction involving boronic esters is the Suzuki–Miyaura coupling .

Scientific Research Applications

Catalysis in Racemization Processes

2-Chloro-5-carboxyphenylboronic acid has been utilized as a catalyst in the racemization of secondary and tertiary alcohols. This process, which uses 2-carboxyphenylboronic acid, proceeds via reversible Brønsted acid-catalyzed C–O bond cleavage, forming an achiral carbocation intermediate (Boyce et al., 2022).

Synthesis of Biaryl-2-carboxylic Acids

The compound has been employed in the practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid. This method involves mild conditions and utilizes aqueous potassium permanganate, enabling the coupling with aryl bromides containing electron-withdrawing groups to yield biaryl-2-carboxylic acids (Tao et al., 2002).

Corrosion Inhibition

In the field of material science, 2-Chloro-5-carboxyphenylboronic acid has been found to be an efficient corrosion inhibitor for steel in environments containing carbon dioxide. It retards corrosion anodic reactions, reduces corrosion current densities, and results in smoother steel surfaces by forming a protective barrier layer (Nam et al., 2013).

Fluorescence Sensing

This compound has also been used to prepare fluorescent carbon quantum dots, which exhibit high selectivity and sensitivity for benzo[a]pyrene in water. The sensing mechanism is based on the hydrophobic interaction causing a decrease in fluorescence intensity due to static quenching (Sun et al., 2021).

Solid-State Structures Study

Its solid-state structures have been studied, revealing different conformational aspects and interactions in crystal lattices. These studies are significant for understanding the chemical and physical properties of the compound in various states (SeethaLekshmi and Pedireddi, 2007).

Application in DNA Modification

2-Chloro-5-carboxyphenylboronic acid has been utilized in the postsynthetic modification of oligonucleotides, demonstrating compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition chemistry. This provides avenues for applications in saccharide detection based on fluorescent DNA aptamers (Steinmeyer and Wagenknecht, 2018).

Tumor Targeting and Drug Delivery

The compound has been modified on the surface of nanoparticles to enhance tumor targeting and penetration. These functionalized nanoparticles show improved tumor accumulation and antitumor effect, making them promising for targeted drug delivery applications (Wang et al., 2016).

Safety and Hazards

2-Chloro-5-carboxyphenylboronic acid is classified as an irritant . It should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided .

Mechanism of Action

Target of Action

The primary target of the compound 2-Chloro-5-carboxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Chloro-5-carboxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 2-Chloro-5-carboxyphenylboronic acid, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-Chloro-5-carboxyphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-carboxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions, such as temperature and pH, can impact the effectiveness of the compound . Additionally, the presence of other substances, such as the palladium catalyst, is crucial for the compound’s action .

properties

IUPAC Name

3-borono-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWKFSVFMUWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590367
Record name 3-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-75-3
Record name 3-Borono-4-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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